1H and 13C NMR Spectral Analysis of tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate: A Structural and Mechanistic Guide
1H and 13C NMR Spectral Analysis of tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate: A Structural and Mechanistic Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: In-depth spectral interpretation, mechanistic causality of chemical shifts, and self-validating NMR acquisition protocols.
Executive Summary
The indole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core of therapeutics targeting central nervous system (CNS) receptors and oncology pathways. Highly functionalized intermediates, such as tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate , serve as critical building blocks for synthesizing complex pharmacologically active compounds, including potent D2/D3 receptor agonists[1].
The synthesis of this intermediate typically involves the Vilsmeier-Haack formylation of a methoxyindole precursor, followed by N-protection using di-tert-butyl dicarbonate (Boc 2 O)[2]. As a Senior Application Scientist, I approach the interpretation of its Nuclear Magnetic Resonance (NMR) spectra not merely as an exercise in pattern recognition, but as a rigorous deduction of molecular architecture driven by electronic causality. This guide dissects the 1 H and 13 C NMR spectra of this molecule, explaining the exact physical and electronic reasons behind each chemical shift.
Molecular Architecture & Electronic Causality
To accurately predict and interpret the NMR spectra, we must first understand how the substituents perturb the baseline electron density of the indole ring. In an unprotected 4-methoxyindole, the methoxy protons present as a sharp singlet around δ 3.8–4.0 ppm, while the aromatic protons appear in the downfield region (δ 6.5–7.5 ppm)[3]. However, the addition of the N-Boc and C3-formyl groups significantly alters this environment.
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C4-Methoxy Group (+M Effect): The oxygen atom donates electron density into the aromatic ring via resonance (positive mesomeric effect). This strongly shields the ortho-position (C5), pushing both the C5 carbon and the H-5 proton significantly upfield.
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C3-Formyl Group (-I, -M Effect): The aldehyde group is strongly electron-withdrawing. It pulls electron density away from the pyrrole ring, heavily deshielding the adjacent H-2 proton. The aldehyde proton itself is subjected to extreme diamagnetic anisotropy from the C=O double bond, shifting it far downfield.
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N1-Boc Group (-I, -M Effect & Sterics): The bulky tert-butyloxycarbonyl group withdraws electron density from the indole nitrogen, reducing its ability to donate into the ring system. Furthermore, the carbonyl oxygen of the Boc group sits in close spatial proximity to H-7 (the peri-position). The magnetic anisotropy of this carbonyl group strongly deshields H-7 through space.
Mechanistic causality of substituent electronic effects on NMR chemical shifts.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate (acquired at 400 MHz in CDCl 3 ) is defined by distinct aliphatic, aromatic, and aldehyde regions.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| C3-CHO | ~10.45 | Singlet (s) | - | 1H | Aldehyde proton; highly deshielded by C=O anisotropy. |
| C2-H | ~8.20 | Singlet (s) | - | 1H | Indole pyrrole proton; deshielded by adjacent N-Boc and C3-CHO. |
| C7-H | ~7.85 | Doublet (d) | 8.4 | 1H | Aromatic proton; deshielded by spatial proximity to Boc carbonyl. |
| C6-H | ~7.28 | Triplet (t) | 8.4 | 1H | Aromatic proton; meta to methoxy, normal aromatic shift. |
| C5-H | ~6.75 | Doublet (d) | 8.4 | 1H | Aromatic proton; heavily shielded by ortho-methoxy (+M effect). |
| C4-OCH 3 | ~3.95 | Singlet (s) | - | 3H | Methoxy protons; typical shift for aryl ethers. |
| N1-Boc | ~1.68 | Singlet (s) | - | 9H | tert-Butyl protons; bulky aliphatic equivalent. |
The Aromatic Spin System
Because the C4 position is substituted with a methoxy group, the remaining protons on the benzene ring (H-5, H-6, H-7) form an AMX or ABX spin system. H-6 is coupled to both H-5 and H-7 with typical ortho-coupling constants ( 3J≈8.4 Hz), resulting in a triplet (or apparent doublet of doublets). H-5 and H-7 appear as doublets.
Spin-spin coupling network of the AMX/ABX system in the indole benzene ring.
13 C NMR Spectral Analysis
The 13 C NMR spectrum (acquired at 100 MHz in CDCl 3 ) provides a direct map of the carbon skeleton. The extreme chemical shift range allows for unambiguous assignment of quaternary carbons, which are critical for validating the molecular framework.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Type | Causality / Assignment |
| C3-CHO | ~188.0 | C=O | Aldehyde carbonyl; highest frequency due to oxygen electronegativity. |
| C4-OMe | ~154.5 | C-O | Oxygen-bound aromatic carbon; deshielded by direct attachment to O. |
| N1-Boc | ~149.0 | C=O | Carbamate carbonyl; characteristic shift for Boc protecting groups. |
| C7a | ~137.5 | C-N | Bridgehead carbon attached to the indole nitrogen. |
| C2 | ~136.0 | CH | Deshielded by adjacent nitrogen and electron-withdrawing C3-CHO. |
| C6 | ~126.5 | CH | Meta to methoxy group; relatively unperturbed aromatic carbon. |
| C3 | ~120.0 | C | Quaternary carbon substituted with the formyl group. |
| C3a | ~118.5 | C | Bridgehead carbon. |
| C7 | ~108.0 | CH | Shielded relative to C6, but partially counteracted by the Boc group. |
| C5 | ~104.0 | CH | Strongly shielded by the ortho-methoxy (+M effect). |
| Boc-C | ~85.5 | C | Quaternary carbon of the tert-butyl group. |
| C4-OCH 3 | ~55.5 | CH 3 | Methoxy carbon. |
| Boc-CH 3 | ~28.0 | CH 3 | Methyl carbons of the tert-butyl group (3x equivalent carbons). |
Standardized Self-Validating NMR Acquisition Protocol
To guarantee trustworthiness and reproducibility, the acquisition of these spectra must follow a self-validating workflow. The protocol below ensures that the data generated is structurally definitive and free from artifactual distortion.
Step-by-Step Methodology
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Sample Preparation & Internal Validation:
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Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Causality: The CDCl 3 solvent provides a continuous deuterium lock signal. The spectrometer uses this signal to automatically correct for magnetic field drift ( B0 drift) during the run, validating field stability. Tetramethylsilane (TMS) is included at 0.03% v/v to provide a definitive 0.00 ppm reference, validating chemical shift accuracy.
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Instrument Tuning & Shimming:
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Tune and match the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample dielectric.
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Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity.
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Self-Validation: A well-shimmed field is validated by observing a sharp, symmetrical solvent peak and resolving the fine meta-coupling ( 4J≈1.0 Hz) between H-5 and H-7 in the 1 H spectrum.
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Acquisition Parameters:
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1 H NMR: Pulse sequence = zg30 (30° flip angle); Number of scans (NS) = 16; Relaxation delay (D1) = 1.0 s.
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13 C NMR: Pulse sequence = zgpg30 (proton-decoupled); Number of scans (NS) = 512–1024; Relaxation delay (D1) = 2.0 s.
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Causality: A 2.0 s delay in 13 C NMR ensures sufficient longitudinal relaxation ( T1 ) for quaternary carbons lacking attached protons (e.g., C=O, C-4, C-3). This prevents artificial signal attenuation and validates the spectrum's quantitative reliability.
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Data Processing:
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Apply an exponential window function (line broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing critical resolution.
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Perform manual zero-order and first-order phase correction to ensure a flat baseline, which is mandatory for accurate integration.
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Standardized self-validating workflow for high-resolution NMR acquisition.
References
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Title: Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2 Source: nih.gov URL: [1]
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Title: tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate Source: smolecule.com URL: [2]
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Title: 1H-Indole-3-hexadecanol, 4-methoxy- Source: benchchem.com URL: [3]
Sources
- 1. Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [smolecule.com]
- 3. 1H-Indole-3-hexadecanol, 4-methoxy- | 651331-36-1 | Benchchem [benchchem.com]
